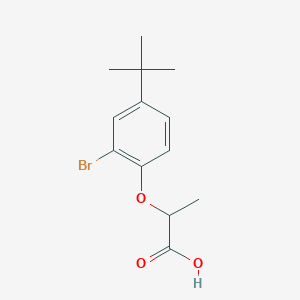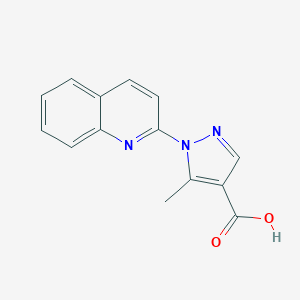![molecular formula C16H14FN3O3S B254350 2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B254350.png)
2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FPhOx, and it is a member of the butanamide family of compounds. FPhOx has been found to exhibit various biochemical and physiological effects, making it a valuable tool in scientific research.
作用机制
FPhOx acts as a potent inhibitor of FAAH by binding to the enzyme's active site. This binding prevents the breakdown of endocannabinoids, leading to an increase in their levels in the body. The increased levels of endocannabinoids can then lead to various physiological effects, including pain relief, decreased inflammation, and improved immune function.
Biochemical and Physiological Effects:
FPhOx has been found to exhibit various biochemical and physiological effects. One of the most significant effects is its ability to increase the levels of endocannabinoids in the body. This increase in endocannabinoid levels can lead to various physiological effects, including pain relief, decreased inflammation, and improved immune function. FPhOx has also been found to exhibit anti-cancer properties, making it a potential tool in cancer research.
实验室实验的优点和局限性
One of the advantages of using FPhOx in lab experiments is its ability to increase endocannabinoid levels in the body. This can lead to various physiological effects, making FPhOx a valuable tool in various areas of scientific research. However, FPhOx also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are various future directions for the use of FPhOx in scientific research. One potential direction is in the study of the endocannabinoid system and its role in various physiological processes. FPhOx could also be used in cancer research to explore its potential anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of FPhOx and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, FPhOx is a valuable tool in scientific research due to its potential applications in various areas. This compound has been found to exhibit various biochemical and physiological effects, making it a potential tool in the study of the endocannabinoid system and cancer research. While there are some limitations to the use of FPhOx, further research is needed to fully understand its mechanism of action and potential applications in scientific research.
合成方法
The synthesis of FPhOx involves the reaction of 4-fluorophenol with 4-(thiophen-2-yl)-1,2,5-oxadiazol-3-amine in the presence of butanoyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography.
科学研究应用
FPhOx has been found to have potential applications in various areas of scientific research. One of the most significant applications of FPhOx is in the study of the endocannabinoid system. This system plays a crucial role in various physiological processes, including pain sensation, appetite regulation, and immune function. FPhOx has been found to act as a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, FPhOx can increase the levels of endocannabinoids in the body, leading to various physiological effects.
属性
产品名称 |
2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide |
|---|---|
分子式 |
C16H14FN3O3S |
分子量 |
347.4 g/mol |
IUPAC 名称 |
2-(4-fluorophenoxy)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)butanamide |
InChI |
InChI=1S/C16H14FN3O3S/c1-2-12(22-11-7-5-10(17)6-8-11)16(21)18-15-14(19-23-20-15)13-4-3-9-24-13/h3-9,12H,2H2,1H3,(H,18,20,21) |
InChI 键 |
KXWRCKDVLHXMPX-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=NON=C1C2=CC=CS2)OC3=CC=C(C=C3)F |
规范 SMILES |
CCC(C(=O)NC1=NON=C1C2=CC=CS2)OC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methylpropyl 4-[[4-chloro-1-(2-nitrophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate](/img/structure/B254267.png)







![2-(4-isopropylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254282.png)




![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B254292.png)